Trimethoxy(4-methylpentyl)silane
Description
Trimethoxy(4-methylpentyl)silane is an organosilicon compound characterized by a silicon atom bonded to three methoxy groups (–OCH₃) and a 4-methylpentyl alkyl chain. This structure confers unique chemical and physical properties, such as hydrophobicity and reactivity toward surfaces, making it valuable in applications like coatings, adhesives, and polymer modifications.
Properties
CAS No. |
93804-25-2 |
|---|---|
Molecular Formula |
C9H22O3Si |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
trimethoxy(4-methylpentyl)silane |
InChI |
InChI=1S/C9H22O3Si/c1-9(2)7-6-8-13(10-3,11-4)12-5/h9H,6-8H2,1-5H3 |
InChI Key |
WYDMCUJHXCLUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Trimethoxy(4-methoxyphenyl)silane
- Structure : Silicon bonded to three methoxy groups and a 4-methoxyphenyl aromatic ring.
- Molecular Formula : C₁₀H₁₆O₄Si (MW: 228.32) .
- Key Properties :
- The methoxy group on the phenyl ring enhances polarity and electron-donating capacity via resonance.
- Likely higher thermal stability compared to alkyl-substituted silanes due to aromatic conjugation.
- Applications : Used in surface modifications where aromatic interactions or polarity are critical.
Triethoxy(4-methoxyphenyl)silane
- Structure : Similar to Trimethoxy(4-methoxyphenyl)silane but with ethoxy (–OCH₂CH₃) groups.
- Molecular Formula : C₁₃H₂₂O₄Si (MW: 270.40 estimated) .
- Key Differences :
- Longer ethoxy chains increase steric hindrance and reduce hydrolysis rates compared to methoxy groups.
- Higher boiling point due to increased molecular weight and alkoxy chain length.
- Applications : Suitable for controlled-release formulations or slow-reacting coatings.
Trimethoxy(4-vinylphenyl)silane
Trimethoxy(pentafluorophenyl)silane
- Structure : Pentafluorophenyl group (–C₆F₅) attached to silicon.
- Market Data : Southeast Asia market CAGR of XX% (2014–2024) due to demand in electronics and high-performance coatings .
- Key Properties :
- Strong electron-withdrawing effects from fluorine atoms increase resistance to oxidation and chemical degradation.
- High thermal stability (>300°C).
- Applications : Specialty coatings, semiconductor manufacturing, and hydrophobic surfaces.
Comparative Analysis
Structural and Electronic Effects
| Compound | Substituent | Electronic Effect | Reactivity Profile |
|---|---|---|---|
| Trimethoxy(4-methylpentyl) | 4-methylpentyl | Electron-donating (alkyl) | Moderate hydrolysis rate |
| Trimethoxy(4-methoxyphenyl) | 4-methoxyphenyl | Resonance donation (OCH₃) | Enhanced surface adhesion |
| Trimethoxy(4-vinylphenyl) | 4-vinylphenyl | Radical-reactive (CH=CH₂) | Polymerization-ready |
| Trimethoxy(pentafluorophenyl) | Pentafluorophenyl | Electron-withdrawing (C₆F₅) | High chemical inertness |
Physical Properties
*Estimated based on analogous alkylsilanes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for Trimethoxy(4-methylpentyl)silane in laboratory settings?
- Methodological Answer : The synthesis typically involves controlled hydrolysis of chlorosilanes with methanol under inert atmospheres (e.g., nitrogen or argon). Key parameters include:
- Temperature : Maintaining 0–5°C to minimize side reactions like oligomerization .
- Catalysts : Use of tertiary amines (e.g., triethylamine) to neutralize HCl byproducts and accelerate reaction rates .
- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance silane stability during synthesis .
- Validation : Monitor reaction progress via gas chromatography (GC) or Si NMR to confirm methoxy group substitution .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- H/C NMR: Identify methylpentyl and methoxy proton environments. For example, methoxy groups resonate at ~3.5 ppm in H NMR .
- FTIR: Confirm Si-O-C bonds (absorption at 1050–1150 cm) and absence of Si-Cl residues (absence of ~500 cm peaks) .
- Chromatography : HPLC or GC-MS to detect hydrolyzed byproducts (e.g., silanols) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Moisture Sensitivity : Store under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis. Kinetic studies show hydrolysis rates increase exponentially above 40% relative humidity .
- Thermal Stability : Decomposition onset occurs at ~150°C, forming siloxane networks. Differential scanning calorimetry (DSC) is recommended for stability assessments .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methylpentyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The bulky 4-methylpentyl group reduces nucleophilic attack at silicon, favoring selective reactions at methoxy sites. Comparative studies with simpler silanes (e.g., trimethylsilane) show 20–30% slower reaction kinetics .
- Electronic Effects : The alkyl chain’s electron-donating nature stabilizes transition states in electrophilic substitutions. DFT calculations (B3LYP/6-31G*) corroborate lower activation energies for methoxy group displacement .
Q. What experimental strategies resolve contradictions in kinetic vs. thermodynamic product distributions during silane functionalization?
- Methodological Answer :
- Condition Optimization :
- Kinetic Control : Low temperatures (-20°C) and short reaction times favor monosubstitution products.
- Thermodynamic Control : Prolonged heating (60–80°C) drives equilibration toward trisubstituted derivatives .
- Case Study : In silylation reactions, competing pathways (e.g., hydrolysis vs. alkylation) can be disentangled using Si NMR to track intermediate speciation .
Q. How can this compound be utilized in nanotechnology applications, such as surface functionalization?
- Methodological Answer :
- Surface Coating : Silane self-assembly on metal oxides (e.g., TiO) via UV-induced grafting. Evidence shows that methoxy groups hydrolyze to form stable Si-O-Ti bonds, enhancing hydrophobicity (contact angle >120°) .
- Nanocomposite Design : Incorporate into polymer matrices (e.g., PDMS) to improve mechanical strength. Rheological studies indicate a 15–20% increase in Young’s modulus at 5 wt% loading .
Q. What computational approaches predict the interaction of this compound with biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate lipid bilayer interactions to assess membrane permeability. GROMACS simulations reveal preferential partitioning into hydrophobic domains .
- Docking Studies : Screen against neurodegenerative disease targets (e.g., Aβ plaques) using AutoDock Vina. Preliminary data suggest moderate binding affinity (K ~10 µM) .
Data Contradiction Analysis
Q. Why do studies report conflicting data on the catalytic activity of this compound in Pd-mediated couplings?
- Methodological Answer :
- Catalyst Poisoning : Trace silanol impurities (from partial hydrolysis) deactivate Pd catalysts. Pre-treatment with scavengers (e.g., molecular sieves) improves yields by 30–40% .
- Substrate Compatibility : Steric hindrance from the 4-methylpentyl group limits reactivity with bulky aryl halides. Comparative kinetic assays with smaller silanes (e.g., trimethoxyphenylsilane) validate this trend .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
